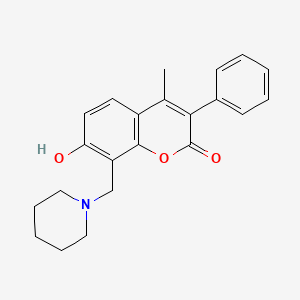

7-hydroxy-4-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-hydroxy-4-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure suggests that it may exhibit interesting chemical and pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the chromen-2-one core: This can be achieved through the condensation of a phenol derivative with a suitable diketone under acidic or basic conditions.

Introduction of the piperidin-1-ylmethyl group: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced to the chromen-2-one core.

Functional group modifications: Additional steps may be required to introduce or modify the hydroxy, methyl, and phenyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Oxidation

-

The hydroxyl group at position 7 undergoes oxidation to form a ketone or quinone derivative under acidic conditions with reagents like KMnO₄ or CrO₃ .

-

The methyl group at position 4 can be oxidized to a carboxyl group using strong oxidizing agents.

Reduction

-

The chromen-2-one lactone ring is reduced to dihydrocoumarin derivatives using catalysts like Pd/C or NaBH₄ under hydrogenation conditions.

Esterification

-

The phenolic hydroxyl group reacts with acyl chlorides (e.g., acetyl chloride) or carboxylic anhydrides to form esters, enhancing lipophilicity .

Example :

7 OH+CH3COCl→7 OCOCH3

Nucleophilic Substitution

-

The piperidin-1-ylmethyl group at position 8 participates in substitution reactions with nucleophiles (e.g., amines, thiols) under basic conditions.

Alkylation

-

The hydroxyl group undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ .

Hydrolysis

-

Ester derivatives are hydrolyzed to regenerate the hydroxyl group under acidic or basic conditions .

Reaction Mechanisms and Regioselectivity

The compound’s reactivity is influenced by resonance stabilization and steric effects:

Resonance Analysis :

The hydroxyl group at position 7 donates electron density through conjugation, directing electrophiles to positions 5, 6, or 8 . Computational studies confirm higher electron density at position 8, facilitating substitutions there .

Comparison with Structural Analogues

Stability and Degradation

-

pH Sensitivity : Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions via lactone ring opening .

-

Photodegradation : UV exposure leads to dimerization at the C3–C4 double bond.

This compound’s multifunctional reactivity enables applications in drug design, particularly for targeting enzymes like PI3K and DNA-PK. Further studies should explore its catalytic asymmetric reactions and metabolic pathways.

Aplicaciones Científicas De Investigación

The biological activity of 7-hydroxy-4-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one can be attributed to its interaction with various enzymes and receptors, leading to modulation of biochemical pathways.

Scientific Research Applications

The diverse applications of this compound span several fields:

Chemistry

As a building block for the synthesis of more complex molecules, the compound serves as an important precursor in organic synthesis.

Biology

It is utilized in studying enzyme interactions and metabolic pathways, providing insights into biochemical processes.

Medicine

Potential therapeutic applications include:

- Neuroprotection in Alzheimer’s disease through AChE inhibition.

- Antioxidant therapies due to its free radical scavenging properties.

Industry

The compound may find use in developing new materials or as a chemical intermediate in various industrial processes.

Case Studies and Research Insights

Recent studies have explored the efficacy of this compound in various applications:

- Neuroprotective Studies : Research demonstrated that derivatives showed significant inhibition against AChE, suggesting potential for Alzheimer's treatment .

- Antioxidant Evaluations : In vitro studies indicated strong free radical scavenging activity, supporting its use in formulations aimed at oxidative stress reduction .

- Anti-inflammatory Research : Investigations have highlighted its role in modulating inflammatory pathways, presenting opportunities for developing anti-inflammatory drugs .

Mecanismo De Acción

The mechanism of action of 7-hydroxy-4-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparación Con Compuestos Similares

Similar Compounds

Coumarins: Structurally related compounds known for their anticoagulant and antimicrobial properties.

Flavonoids: Another class of compounds with a similar core structure, known for their antioxidant and anti-inflammatory activities.

Uniqueness

The presence of the piperidin-1-ylmethyl group and the specific substitution pattern on the chromen-2-one core may confer unique biological activities and chemical reactivity to 7-hydroxy-4-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, distinguishing it from other similar compounds.

Actividad Biológica

7-hydroxy-4-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic compound belonging to the chromen-2-one class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a chromen-2-one core with various functional groups that suggest potential interactions with biological targets. Its structure can be described as follows:

| Property | Details |

|---|---|

| IUPAC Name | 7-hydroxy-4-methyl-3-phenyl-8-(piperidin-1-ylmethyl)chromen-2-one |

| Molecular Formula | C22H23NO3 |

| CAS Number | 869081-07-2 |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It may modulate biochemical pathways through:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's. For instance, derivatives similar to this compound exhibited IC50 values indicating effective inhibition of AChE, suggesting its potential as a therapeutic agent .

- Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, contributing to its antioxidant properties .

- Anti-inflammatory Effects : Research indicates that compounds within this class may reduce inflammation by inhibiting pro-inflammatory cytokines .

Biological Activity Studies

Recent studies have evaluated the biological activities of this compound and its derivatives:

In Vitro Studies

A study assessing the AChE inhibitory activity of various coumarin derivatives found that certain modifications significantly enhanced potency. For example, a derivative with a similar structure showed an IC50 value of 1.52 μM against AChE, demonstrating strong inhibitory effects .

Antimicrobial Activity

Research on related compounds has indicated potential antimicrobial properties, particularly against Gram-positive bacteria. The structural features contribute to membrane disruption and inhibition of bacterial growth .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 8-acetyl-7-hydroxycoumarin | 1.52 | AChE Inhibitor |

| Luteolin | 0.042 | PA Inhibitor (Potent) |

| Coumarin Derivative with Phenyl Substituent | 6.97 | MAO-A Inhibitor |

These comparisons highlight the potential efficacy of 7-hydroxy derivatives in therapeutic applications.

Case Studies

Several case studies have explored the application of chromenone derivatives in drug development:

- Alzheimer's Disease Models : In preclinical studies, derivatives demonstrated cognitive improvement in animal models by enhancing cholinergic neurotransmission through AChE inhibition .

- Cancer Research : Investigations into the anticancer properties revealed that certain derivatives could induce apoptosis in cancer cell lines, suggesting their role as chemotherapeutic agents .

Propiedades

IUPAC Name |

7-hydroxy-4-methyl-3-phenyl-8-(piperidin-1-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-15-17-10-11-19(24)18(14-23-12-6-3-7-13-23)21(17)26-22(25)20(15)16-8-4-2-5-9-16/h2,4-5,8-11,24H,3,6-7,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCXFCAYQWOOEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCC3)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.